molecular formula C19H18N4O3 B4503409 N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4503409
M. Wt: 350.4 g/mol
InChI Key: MRBVRSDHRZIDRT-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-6-yl-1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is 350.13789045 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • High-Yield Synthesis Techniques : A study by Bobeldijk et al. (1990) describes a high-yield synthesis technique for a related compound, which could potentially be applicable to the synthesis of N-1H-benzimidazol-6-yl derivatives (Bobeldijk et al., 1990).

Applications in Medicinal Chemistry

  • Antimycobacterial Properties : Richter et al. (2022) explored a benzimidazole analogue of the compound for its antimycobacterial properties, indicating potential applications in tuberculosis treatment (Richter et al., 2022).
  • Inhibition of Eukaryotic Topoisomerase II : Pınar et al. (2004) investigated various benzimidazole derivatives, which showed significant inhibitory activity against eukaryotic DNA topoisomerase II (Pınar et al., 2004).
  • Anticancer Properties : A study by Ghani and Mansour (2011) on Pd(II) and Pt(II) complexes containing benzimidazole ligands revealed potential anticancer properties (Ghani & Mansour, 2011).
  • Antidiabetic Screening : Lalpara et al. (2021) synthesized N-substituted dihydropyrimidine derivatives, indicating potential for antidiabetic applications (Lalpara et al., 2021).

Complexation and Structural Character

  • Lanthanides Complexation : Kobayashi et al. (2019) investigated the complexation properties of a related compound with lanthanides, highlighting its potential in materials science and coordination chemistry (Kobayashi et al., 2019).

Other Applications

  • DNA Recognition : Briehn et al. (2003) explored benzimidazole-imidazole pairs in DNA-binding polyamides, suggesting applications in molecular biology and genetics (Briehn et al., 2003).

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-17-5-3-2-4-16(17)23-10-12(8-18(23)24)19(25)22-13-6-7-14-15(9-13)21-11-20-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBVRSDHRZIDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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